

Isopropyl Crotonate Solubility in Common Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: *Isopropyl crotonate*

Cat. No.: *B1588152*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of **isopropyl crotonate**, a key intermediate in various chemical syntheses. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for this process.

Quantitative Solubility Data

Precise quantitative data for the solubility of **isopropyl crotonate** in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some estimated values have been reported. The compound is generally considered soluble in alcohols and other common organic solvents and is very slightly soluble in water.^[1]

Solvent	Formula	Type	Solubility Data (at 25 °C unless specified)	Source
Water	H ₂ O	Polar Protic	Very slightly soluble; 1663 mg/L (estimated)	[1] [2]
Alcohol	ROH	Polar Protic	Soluble (qualitative)	[1]

Further empirical studies are required to establish precise solubility curves of **isopropyl crotonate** in solvents such as acetone, ethanol, methanol, toluene, and others relevant to drug development and synthesis.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.[\[3\]](#)[\[4\]](#)[\[5\]](#) It is a thermodynamic solubility measurement that is crucial for lead optimization and formulation stages in drug development.[\[3\]](#)

Objective: To determine the saturation concentration of **isopropyl crotonate** in a selected organic solvent at a constant temperature.

Materials:

- **Isopropyl Crotonate** (high purity)
- Solvent of interest (e.g., ethanol, acetone, toluene)
- Glass flasks with airtight stoppers (e.g., 20 mL scintillation vials or larger flasks)
- Orbital shaker or agitator with temperature control

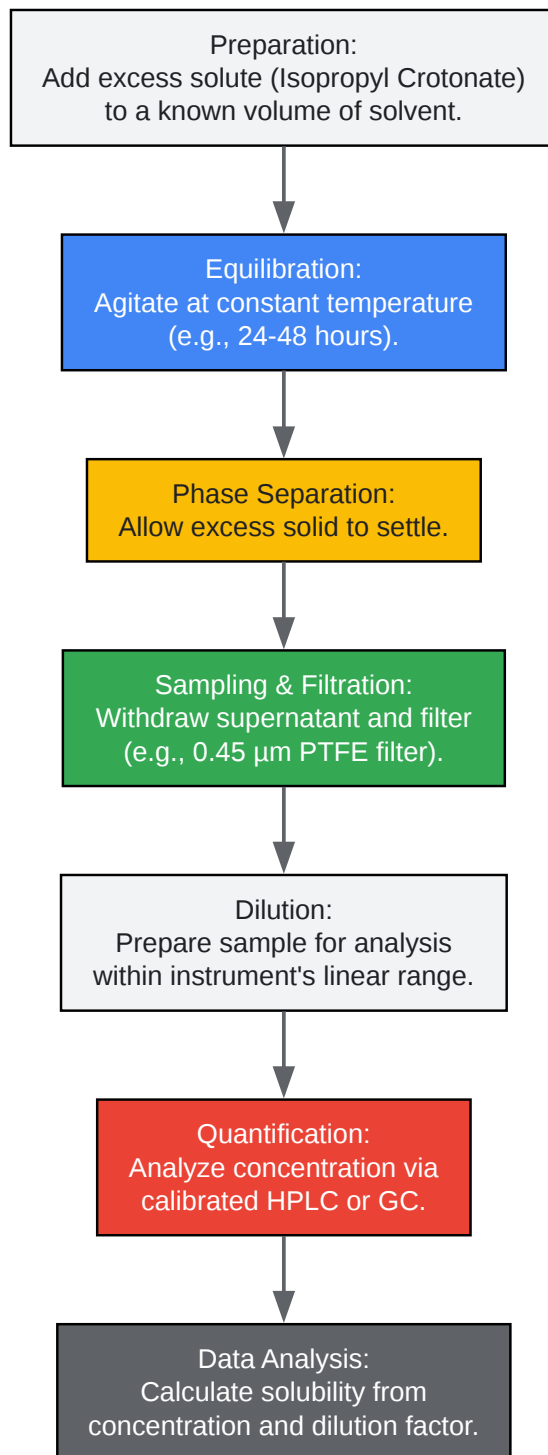
- Analytical balance
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

- Preparation: Add an excess amount of **isopropyl crotonate** to a flask containing a known volume of the chosen solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached at saturation.^[4]
- Equilibration: Seal the flasks and place them in a temperature-controlled shaker. Agitate the mixture at a constant speed (e.g., 100-150 rpm) and temperature (e.g., 25 °C or 37 °C) for a sufficient period to allow the system to reach equilibrium.^[4] This typically requires 24 to 48 hours.^{[3][4]}
- Phase Separation: After equilibration, cease agitation and allow the flasks to stand in the temperature-controlled environment for several hours to let the excess solid settle.
- Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is crucial to filter the sample immediately through a syringe filter appropriate for the solvent.
- Dilution: Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.
- Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the precise concentration of **isopropyl crotonate**.
- Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported as the solubility, typically in units of g/L, mg/mL, or mol/L.

Logical Workflow Visualization

The following diagram illustrates the key stages of the shake-flask method for determining solubility.



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Caption: Workflow for the Shake-Flask Solubility Determination Method.

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